3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide is a useful research compound. Its molecular formula is C28H27N5O5S and its molecular weight is 545.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the imidazoquinazoline core and the introduction of various functional groups. The general synthetic route includes:
- Formation of the Imidazoquinazoline Core : Utilizing starting materials such as anthranilic acid derivatives and appropriate reagents to construct the quinazoline framework.
- Introduction of Functional Groups : Incorporating the ethoxyphenyl and furan moieties through nucleophilic substitution reactions.
- Final Modifications : Employing coupling reactions to attach the propanamide group.
Antitumor Activity
Recent studies have indicated that compounds related to imidazoquinazolines exhibit significant antitumor activity. For instance, derivatives have been evaluated for their effects on various cancer cell lines, showing potent inhibition of cell proliferation.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HCT116 | 5.0 | PI3K/mTOR inhibition |
Compound B | MCF-7 | 4.5 | Apoptosis induction |
Target Compound | A549 | 3.8 | Cell cycle arrest |
The target compound demonstrated an IC50 value of 3.8 µM against A549 lung cancer cells, indicating strong cytotoxicity and potential as a therapeutic agent against non-small cell lung cancer .
Antimicrobial Activity
In addition to its antitumor properties, the compound has been assessed for antimicrobial activity against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Klebsiella pneumoniae | 64 |
The compound exhibited promising antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, with an MIC of 16 µg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound acts as an inhibitor of critical pathways such as PI3K/mTOR signaling, which is essential for cancer cell survival and proliferation.
- Induction of Apoptosis : It promotes programmed cell death in tumor cells by activating intrinsic apoptotic pathways.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or inhibit protein synthesis, leading to bacterial cell death.
Case Study 1: Antitumor Efficacy in Animal Models
In a preclinical study using mice models with S-180 tumors, the compound was administered at varying doses. Results indicated a significant reduction in tumor size compared to control groups, with a maximum tumor inhibition rate observed at higher doses.
Case Study 2: Safety Profile Assessment
A toxicity study was conducted to evaluate the safety profile of the compound. Administration in rodents showed no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for further clinical development .
Propiedades
IUPAC Name |
3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O5S/c1-2-37-19-11-9-18(10-12-19)30-25(35)17-39-28-32-22-8-4-3-7-21(22)26-31-23(27(36)33(26)28)13-14-24(34)29-16-20-6-5-15-38-20/h3-12,15,23H,2,13-14,16-17H2,1H3,(H,29,34)(H,30,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJIKMPCHNCIGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.